Capravirine

HIV-1 reverse transcriptase enzymatic inhibition NNRTI potency

Capravirine addresses a critical challenge in NNRTI discovery: identifying candidates that overcome clinically prevalent resistance mutations. As a reference inhibitor retaining EC50 0.3 nM against K103N mutant HIV-1 RT-versus efavirenz's 18.8-fold potency loss-it serves as a benchmark for SAR screening panels. • Retains activity against K103N and K103N/Y181C double mutants where first-generation NNRTIs fail • CYP3A4/5 probe substrate with unique tetra- and penta-oxygenation pathways for mechanistic metabolism studies • Validated positive control for HIV-1 replication assays (EC50 0.2-10.3 nM) Recommended procurement: 5-50 mg for screening; 25-100 mg for metabolism studies. ≥98% HPLC purity.

Molecular Formula C20H20Cl2N4O2S
Molecular Weight 451.4 g/mol
CAS No. 178979-85-6
Cat. No. B1668280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapravirine
CAS178979-85-6
Synonyms1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(4-pyridinylmethyl)-, carbamate (ester)
AG 1549
AG-1549
AG1549
capravirine
Molecular FormulaC20H20Cl2N4O2S
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27)
InChIKeyYQXCVAGCMNFUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Capravirine Chemical Identity and NNRTI Classification


Capravirine (S-1153, AG1549) is a 1,2,4,5-tetrasubstituted imidazole derivative with the molecular formula C20H20Cl2N4O2S and molecular weight 451.369 [1]. The compound was discovered by Shionogi & Co., Ltd. and later developed by Agouron/Pfizer as an orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 [2]. Capravirine inhibits HIV-1 reverse transcriptase (RT) through binding to a hydrophobic allosteric pocket distinct from the active site, a mechanism shared with approved NNRTIs such as nevirapine, delavirdine, and efavirenz [3]. Capravirine was advanced to Phase IIb clinical trials before development was discontinued in 2005 [4].

Capravirine Versus In-Class NNRTI Alternatives


Capravirine cannot be interchanged with first-generation NNRTIs (nevirapine, delavirdine) or even second-generation agents (efavirenz) without careful evaluation of the specific research or industrial application, due to three differentiating factors: (1) capravirine's in vitro enzymatic potency exceeds that of several comparator NNRTIs under identical assay conditions [1]; (2) the compound retains measurable activity against specific HIV-1 RT mutant variants—most notably K103N and Y181C—that confer high-level resistance to efavirenz and nevirapine [2]; and (3) capravirine's extensive CYP3A-mediated metabolism, including unique tetra- and penta-oxygenation pathways, renders it a distinctive tool compound for probing CYP3A catalytic mechanisms in a way that structurally simpler NNRTIs cannot provide [3]. However, the compound failed to demonstrate statistically significant clinical benefit over existing triple-drug HIV therapies in Phase IIb studies, a finding that materially limits its value proposition in therapeutic discovery contexts [4].

Capravirine Quantitative Evidence vs. Comparator NNRTIs


HIV-1 RT Enzymatic Inhibition Potency

In a head-to-head biochemical assay using purified HIV-1 p66/p51 reverse transcriptase heterodimer with poly(rC)·oligo(dG12–18) as template/primer, capravirine exhibited an IC50 of 0.005 μg/mL (approximately 11 nM), compared with 0.008 μg/mL for efavirenz, 0.039 μg/mL for emivirine, 0.119 μg/mL for delavirdine, and 0.305 μg/mL for nevirapine [1]. This represents a 61-fold potency advantage over nevirapine and a 24-fold advantage over delavirdine under identical experimental conditions.

HIV-1 reverse transcriptase enzymatic inhibition NNRTI potency IC50 comparison

Cellular Antiviral Activity Against Wild-Type HIV-1

In cell-based antiviral assays, capravirine demonstrated EC50 values ranging from 0.7 to 10.3 nM against several HIV-1 laboratory strains and clinical isolates [1]. In MT-2 cells infected with HIV-1 IIIB, capravirine exhibited an EC50 of 0.2 nM (0.09 ng/mL) in the presence of 10% FBS [2]. While direct head-to-head cellular EC50 data with comparator NNRTIs under identical conditions are not available in the accessed literature, the sub-nanomolar to low-nanomolar range positions capravirine among the more potent NNRTIs evaluated in cellular systems.

antiviral activity HIV-1 EC50 wild-type virus MT-2 cells

Activity Against K103N Mutant HIV-1

The K103N mutation in HIV-1 RT confers high-level resistance to all approved NNRTIs. Capravirine maintains an EC50 of 0.3 nmol/L (0.1 μg/L) against K103N-containing HIV-1 variants, a value within its wild-type potency range [1]. In biochemical assays using K103N mutant RT, capravirine exhibited a 1.6-fold decrease in IC50 (i.e., 1.6-fold improved potency) relative to wild-type enzyme, whereas efavirenz demonstrated an 18.8-fold increase in IC50 (i.e., 18.8-fold loss of potency) [2]. Against the K103N/Y181C double mutant, capravirine showed only a 1.3-fold increase in IC50 (negligible potency loss), while efavirenz exhibited a 21.8-fold increase in IC50 [2].

K103N mutation NNRTI resistance efavirenz cross-resistance mutant HIV-1

Activity Against Y181C Mutant HIV-1

Against the Y181C mutant variant—another clinically significant NNRTI resistance mutation—capravirine exhibits an EC50 of 4.2 nmol/L (1.9 μg/L) [1]. In biochemical assays, capravirine shows a 2.1-fold increase in IC50 against Y181C mutant RT, whereas nevirapine exhibits a strongly enhanced (markedly elevated) IC50 and efavirenz's IC50 remains nearly identical to its wild-type value [2]. Capravirine's EC50 against Y181C (4.2 nM) is approximately 14-fold higher than its EC50 against K103N (0.3 nM), indicating differential sensitivity to specific RT pocket mutations [1].

Y181C mutation NNRTI resistance nevirapine efavirenz cross-resistance

CYP3A-Mediated Metabolism Profile

Capravirine is metabolized extensively by CYP3A enzymes, with oxygenations (mono-, di-, tri-, and tetra-) representing the predominant metabolic pathway in humans, rats, and dogs [1]. In human liver microsomes, capravirine undergoes sequential oxygenation reactions including unique tetra- and penta-oxygenation pathways not commonly observed with simpler NNRTI structures [2]. In human volunteers, mean total recovery of radioactivity after oral [¹⁴C]capravirine administration was 86.3%, with excretion of unchanged parent drug negligible in urine and low in feces, confirming metabolism as the principal clearance mechanism [3]. Coadministration with ritonavir (a potent CYP3A4 inhibitor) drastically decreased sequential oxygenated metabolites and markedly increased parent drug levels, further confirming CYP3A dependence [3].

CYP3A4 cytochrome P450 drug metabolism oxygenation probe substrate

Phase IIb Clinical Trial Outcome

Pfizer discontinued development of capravirine in July 2005 after results from two Phase IIb studies failed to demonstrate a statistically significant difference between standard triple-drug HIV therapies and the same therapy with capravirine added [1]. In a study presented at the 12th Conference on Retroviruses and Opportunistic Infections (February 2005), capravirine was no more effective than placebo when added to nelfinavir plus two nucleoside analogues in patients with NNRTI resistance [2]. Pfizer's President of Global Research and Development stated: 'Data from these phase 2b studies show that capravirine does not offer substantial enough benefit over already available therapies' [3]. In an earlier 10-day monotherapy trial in antiretroviral-naïve patients, capravirine monotherapy (700–2100 mg BID or 700–1400 mg TID) produced mean HIV RNA decreases ranging from 1.1 to 1.69 log₁₀ copies/mL, comparable to the nelfinavir/AZT/3TC control arm mean decrease of 1.65 log₁₀ copies/mL—demonstrating no superiority over standard-of-care [4].

Phase IIb clinical trial HIV therapy treatment-experienced patients Pfizer discontinued development

Capravirine Recommended Research Applications


K103N Mutant Resistance Screening

Capravirine is optimally deployed as a positive control or reference compound in antiviral screening panels designed to evaluate novel NNRTI candidates against K103N-containing HIV-1 variants. Based on evidence that capravirine maintains an EC50 of 0.3 nM against K103N mutants (versus efavirenz's 18.8-fold potency loss) [1], the compound serves as a benchmark for compounds intended to overcome this clinically prevalent resistance mutation. Laboratories evaluating structure-activity relationships (SAR) around the NNRTI binding pocket should include capravirine alongside efavirenz and nevirapine to quantify differential activity against K103N and K103N/Y181C double mutants. Procurement quantity guidance: 10–50 mg for medium-throughput screening campaigns.

CYP3A Catalytic Mechanism Probe

Capravirine is uniquely suited as a CYP3A probe substrate for research groups investigating the catalytic mechanisms, regioselectivity, and sequential oxygenation kinetics of CYP3A4/5 enzymes. The compound undergoes mono-, di-, tri-, and tetra-oxygenation—with tetra- and penta-oxygenation pathways documented in human liver microsomes—providing a rich metabolic fingerprint for LC-MS/MS-based mechanistic studies [2]. Coadministration with CYP3A inhibitors (e.g., ritonavir) enables quantitative assessment of CYP3A-dependent metabolic switching [3]. Unlike structurally simpler NNRTIs (e.g., efavirenz, nevirapine) that produce limited oxidative metabolite profiles, capravirine's extensive oxygenation pathways make it a superior tool for probing CYP3A active site topology and sequential oxidation mechanisms. Procurement quantity guidance: 25–100 mg for comprehensive in vitro metabolism studies.

In Vitro Antiviral Assay Positive Control

Capravirine is appropriate as a high-potency positive control compound in cell-based HIV-1 replication assays using laboratory strains (HIV-1 IIIB, NL4-3) or clinical isolates. With cellular EC50 values ranging from 0.2 nM (MT-2 cells, HIV-1 IIIB) to 10.3 nM (clinical isolates) [4], capravirine provides a robust inhibition window for assay validation and Z'-factor determination. The compound's well-characterized resistance profile—requiring multiple mutations for significant potency loss—ensures consistent performance across replicate experiments [5]. Researchers developing high-throughput antiviral screening platforms should consider capravirine as a stable positive control, particularly when evaluating compound libraries against wild-type HIV-1. Procurement quantity guidance: 5–25 mg for assay development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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